Tetraisocyanatosilane

Übersicht

Beschreibung

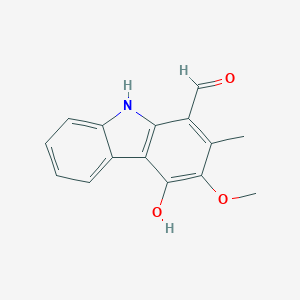

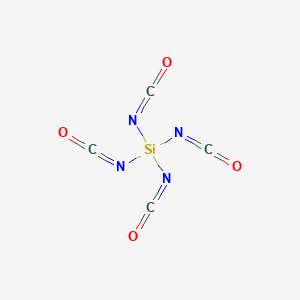

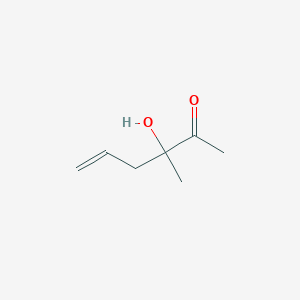

Tetraisocyanatosilane is a chemical compound with the molecular formula C4N4O4Si and a molar mass of 196.15 . It appears as a clear liquid that is colorless to light yellow .

Molecular Structure Analysis

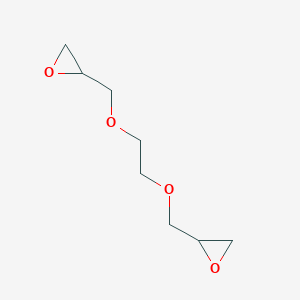

Tetraisocyanatosilane has a complex structure with 12 bonds in total, including 8 multiple bonds, 4 rotatable bonds, and 8 double bonds .Chemical Reactions Analysis

The hydrolysis and condensation behavior of tetraethoxysilane (TEOS), a compound similar to Tetraisocyanatosilane, has been studied extensively . In the initial stage of the hydrolysis–condensation of TEOS, linear oligosiloxanes such as disiloxane and trisiloxane are formed under acidic conditions .Physical And Chemical Properties Analysis

Tetraisocyanatosilane has a density of 1.4±0.1 g/cm³, a boiling point of 221.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has a flash point of 87.8±22.6 °C and a refractive index of 1.547 .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Tetraisocyanatosilane Applications

Tetraisocyanatosilane is a versatile chemical precursor used in various scientific research applications due to its ability to undergo hydrolysis and condensation reactions, forming complex siloxane structures. Below is a detailed analysis of unique applications of Tetraisocyanatosilane in different fields of research.

Silica and Silicate Glass Preparation: Tetraisocyanatosilane serves as a raw material for the preparation of silica and silicate glasses. Its hydrolysis and condensation behavior is crucial in the synthesis of these materials, which are fundamental in creating a variety of glass products with specific optical and thermal properties .

Polysiloxane Network Formation: The hydrolysis-condensation product of Tetraisocyanatosilane can form a three-dimensional network-type polysiloxane. This application is significant in the development of coatings, adhesives, and sealants that benefit from the durability and flexibility of siloxane networks .

Synthesis of Cyclic Siloxanes: During its hydrolysis and condensation, Tetraisocyanatosilane can lead to the formation of four-membered cyclic siloxanes. These cyclic compounds have applications in the synthesis of lubricants, hydraulic fluids, and as intermediates in the production of more complex silicone materials .

Controlled Functionality in Material Synthesis: Tetraisocyanatosilane’s functionality can be controlled to synthesize hexaethoxydisiloxane (HEDS) and octaethoxytrisiloxane (OETS), which are used in tailoring the properties of siloxane-based materials for specific applications .

Analytical Studies Using NMR and Mass Spectroscopy: The compound’s behavior during hydrolysis and condensation has been analyzed using nuclear magnetic resonance (NMR) and mass spectroscopy. These studies are essential for understanding the kinetics and mechanisms of reactions involving Tetraisocyanatosilane, which is valuable in material science research .

Development of Siloxane-Based Polymers: Tetraisocyanatosilane is used in the development of siloxane-based polymers with potential applications in biomedical devices, electronics, and as insulating materials due to their thermal stability and biocompatibility .

Organosilicon Compound Synthesis: It is also applied in the synthesis of organosilicon compounds, which are integral in organic synthesis and have applications ranging from pharmaceuticals to advanced electronic materials .

Research in Hydrolysis-Condensation Kinetics: Finally, Tetraisocyanatosilane is used in research focusing on the kinetics of hydrolysis-condensation reactions under various conditions. This research contributes to the broader understanding of silane chemistry and its implications in industrial and environmental contexts .

Safety and Hazards

Wirkmechanismus

Target of Action

Tetraisocyanatosilane is a type of organosilicon compound . Its primary targets are other chemical compounds with which it can react. In the context of hydrolysis and condensation reactions, its targets include water and other silanes .

Mode of Action

Tetraisocyanatosilane interacts with its targets through chemical reactions. For instance, in the hydrolysis and condensation of tetraethoxysilane (TEOS), hexaethoxydisiloxane (HEDS) and octaethoxytrisiloxane (OETS) are formed . These compounds are synthesized from diethoxy(diisocyanato)silane, a raw material with controllable functionality .

Biochemical Pathways

The hydrolysis and condensation of tetraisocyanatosilane and related compounds involve complex biochemical pathways. The hydrolysis of TEOS, HEDS, and OETS was analyzed by mass spectroscopy, gel permeation chromatography, and nuclear magnetic resonance . The hydrolysis-condensation product of TEOS was a three-dimensional network-type polysiloxane . The hydrolysis-condensation product of HEDS consisted mainly of four-membered cyclic siloxane . The hydrolysis-condensation product of OETS consisted mainly of various membered cyclic siloxanes .

Result of Action

The result of tetraisocyanatosilane’s action is the formation of new compounds through hydrolysis and condensation reactions. These reactions result in the formation of polysiloxanes, which have a wide range of industrial applications, including the production of silica and silicate glasses .

Action Environment

The action of tetraisocyanatosilane is influenced by environmental factors such as pH, temperature, and the presence of catalysts . These factors can affect the rate of hydrolysis and condensation reactions, thereby influencing the properties of the resulting polysiloxanes .

Eigenschaften

IUPAC Name |

tetraisocyanatosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N4O4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVUGWBBCDFNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N[Si](N=C=O)(N=C=O)N=C=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187695 | |

| Record name | Tetraisocyanatosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3410-77-3 | |

| Record name | Tetraisocyanatosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3410-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraisocyanatosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003410773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraisocyanatosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraisocyanatosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Tetraisocyanatosilane in materials science?

A1: Tetraisocyanatosilane (Si(NCO)4) serves as a versatile precursor for depositing silicon-containing thin films, particularly hafnium silicate (Hf1-xSixO2) [, ]. These films are gaining attention as potential high-k gate insulators in microelectronics.

Q2: How does the choice of silicon precursor impact the quality of hafnium silicate films?

A2: Research indicates that utilizing Tetraisocyanatosilane as the silicon source, compared to alternatives like tris(diethylamino)silane ((NEt2)3SiH) or tetraethoxysilane (Si(OEt)4), can influence the residual carbon and nitrogen content within the deposited Hf1-xSixO2 films [].

Q3: Can Tetraisocyanatosilane be used to deposit pure silicon dioxide (SiO2) films?

A3: Yes, focused electron beam induced deposition (FEBID) employing Tetraisocyanatosilane, coupled with a controlled oxygen flux, enables the deposition of pure SiO2 films, free from detectable contamination []. This method holds promise for high-resolution nanofabrication.

Q4: What is the role of oxygen in achieving pure SiO2 deposition using Tetraisocyanatosilane?

A4: A high oxygen to Tetraisocyanatosilane flux ratio ([O2] / [TICS] > 300) during FEBID is crucial []. This abundance of oxygen facilitates the complete oxidation of carbon and nitrogen species, resulting in the formation of pure SiO2.

Q5: Has Tetraisocyanatosilane been explored for electrochemical applications?

A5: Studies have investigated the electrochemical reduction of Tetraisocyanatosilane for potential silicon electrodeposition []. While it can be used to deposit amorphous silicon onto solid electrodes, its application in the electrochemical liquid-liquid-solid (ec-LLS) process for silicon crystal growth requires further investigation.

Q6: Are there alternative synthesis routes for Tetraisocyanatosilane derivatives?

A6: Yes, controlled hydrolysis of triisocyanato(methyl)silane leads to the formation of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane, which can be further reacted with various alcohols to generate alkoxy-substituted isocyanatodimethyldisiloxanes [].

Q7: What spectroscopic techniques are valuable for characterizing Tetraisocyanatosilane?

A7: Vibrational frequencies obtained from techniques like infrared and Raman spectroscopy provide insights into the structure of Tetraisocyanatosilane [, ]. These methods are essential for confirming the identity and purity of the synthesized compound.

Q8: What are the safety considerations associated with handling Tetraisocyanatosilane?

A8: While specific safety data might not be extensively covered in the provided research, it's crucial to handle Tetraisocyanatosilane, like many organosilicon compounds, with caution. It's likely moisture-sensitive and could release toxic fumes upon decomposition. Consulting the material safety data sheet (MSDS) is essential before handling.

Q9: How does the vapor pressure of Tetraisocyanatosilane compare to other precursors used in similar applications?

A9: Vapor pressure data, crucial for CVD processes, has been systematically determined for Tetraisocyanatosilane using a saturated gas technique []. This allows for comparisons with other hafnium and silicon precursors, aiding in the selection of appropriate deposition parameters.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)